One of the most well-established areas of research on vitamin B1 deficiency concerns its link to neurological disorders. Severe thiamine deficiency can lead to beriberi, a condition characterized by nerve damage, weakness, heart problems, and cognitive decline National Institutes of Health Office of Dietary Supplements, Thiamin - Health Professional Fact Sheet: ). Wernicke-Korsakoff syndrome, another neurological disorder involving memory loss and confusion, can also arise from thiamine deficiency Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .
Research continues to explore the potential role of thiamine in other neurological conditions. Some studies suggest that thiamine supplementation might improve cognitive function in Alzheimer's disease patients, although more research is needed to confirm this benefit Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .
Scientific research is investigating the potential benefits of vitamin B1 for various health conditions beyond neurological disorders. For example, studies suggest that thiamine deficiency might be more common in people with diabetes National Institutes of Health Office of Dietary Supplements, Thiamin - Health Professional Fact Sheet: ). Additionally, some preliminary evidence suggests that thiamine, along with other nutrients, may play a role in lowering the risk of cataracts Mount Sinai - New York, Vitamin B1 (Thiamine) Information: .
Vitamin B1, also known as thiamine, is a water-soluble organic compound essential for carbohydrate metabolism in both plants and animals. It plays a critical role in converting carbohydrates into energy, particularly in the brain and nervous system. The chemical structure of thiamine consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge, with the thiazole ring substituted by methyl and hydroxyethyl side chains. Thiamine is stable at acidic pH but degrades in alkaline conditions and when exposed to heat .
Thiamine acts as a precursor to thiamine pyrophosphate (TPP), a vital coenzyme in carbohydrate metabolism []. TPP is essential for the enzyme pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA in the Krebs cycle, a key step in energy production []. Thiamine also plays a role in nerve function and neurotransmitter synthesis [].
Thiamine is vital for several biological functions:
Thiamine can be synthesized both biologically and chemically:
Thiamine has several applications:
Thiamine interacts with various substances:
Several compounds share structural or functional similarities with vitamin B1. Here are some notable comparisons:
| Compound Name | Chemical Structure | Biological Role | Unique Features |
|---|---|---|---|
| Riboflavin (Vitamin B2) | C17H20N4O6 | Coenzyme in energy production | Involved in oxidation-reduction reactions |
| Niacin (Vitamin B3) | C6H5N3O | Coenzyme for metabolic processes | Precursor for NAD/NADP |
| Pyridoxine (Vitamin B6) | C8H11NO3 | Coenzyme in amino acid metabolism | Critical for neurotransmitter synthesis |
| Pantothenic Acid (Vitamin B5) | C9H17NO5 | Component of coenzyme A; involved in fatty acid metabolism | Essential for synthesizing coenzyme A |
Thiamine's uniqueness lies primarily in its specific role as a coenzyme for carbohydrate metabolism and its involvement in nerve function. While other B vitamins also play crucial roles in metabolism, their specific functions differ significantly from those of vitamin B1 .
High Performance Liquid Chromatography represents the most widely adopted analytical approach for thiamine determination across diverse sample matrices. The evolution from traditional high performance liquid chromatography to ultra performance liquid chromatography has significantly enhanced analytical capabilities, offering improved resolution, sensitivity, and reduced analysis times [1] [2].
High Performance Liquid Chromatography Methodology
Reversed-phase high performance liquid chromatography employing fluorescence detection constitutes the predominant technique for thiamine quantification [3] [4]. The method typically utilizes carbon-18 columns with isocratic or gradient elution systems. Mobile phases commonly consist of phosphate buffers combined with acetonitrile or methanol, with pH adjustment to optimize chromatographic separation [2]. Detection limits achievable with high performance liquid chromatography fluorescence detection range from 3 nanomoles per liter to 0.41 micrograms per milliliter, depending on the specific methodology and matrix complexity [5] [4].
A comprehensive validation study demonstrated that high performance liquid chromatography methods for thiamine diphosphate determination in whole blood achieved within-run coefficients of variation below 3.5 percent and total coefficients of variation below 9.4 percent [5]. The analytical measurement range extended from 1.7 to 442.3 nanomoles per liter for thiamine diphosphate and 1.7 to 375.4 nanomoles per liter for free thiamine, with interassay precisions of 4.0 to 4.8 percent and 2.9 to 8.0 percent, respectively [6] [7].
Ultra Performance Liquid Chromatography Advancements
Ultra performance liquid chromatography technology has revolutionized thiamine analysis by employing sub-2-micrometer particles in column packing materials, enabling operation at higher pressures and achieving superior chromatographic performance [1] [8]. The technique facilitates simultaneous analysis of multiple water-soluble vitamins, including thiamine and its phosphorylated derivatives, within significantly reduced analysis times [1].
A notable ultra performance liquid chromatography multiple reaction monitoring mass spectrometry method achieved baseline separation of ten water-soluble vitamins, including thiamine, within an 8-minute gradient run [1]. The method utilized high-strength silica carbon-18 columns specifically designed for polar analyte retention, overcoming traditional challenges associated with weak retention of hydrophilic vitamins on conventional reversed-phase columns [1].
Mass Spectrometric Detection Integration
The integration of liquid chromatography with tandem mass spectrometry has enhanced specificity and sensitivity for thiamine quantification [9] [10]. Positive electrospray ionization with multiple reaction monitoring detection provides unambiguous identification and quantification of thiamine and its phosphorylated derivatives [9] [10]. Mass transitions typically monitored include mass-to-charge ratios of 425.05 to 121.1 for thiamine diphosphate quantification and 425.05 to 304.00 for confirmation [9].
A comprehensive liquid chromatography tandem mass spectrometry method for vitamins B1, B2, and B6 in whole blood demonstrated excellent analytical performance with protein precipitation using trichloroacetic acid followed by reversed-phase chromatography [10]. The method achieved detection limits ranging from 2.4 to 4.6 micrograms per liter with recoveries between 95.9 and 118.4 percent [11].
Column Technology and Mobile Phase Optimization
Chromatographic separation relies heavily on appropriate column selection and mobile phase composition. Reversed-phase carbon-18 columns remain the standard choice, though specialized phases such as amide-based stationary phases offer advantages for certain applications [12]. These alternative phases eliminate the requirement for ion-pairing reagents, resulting in narrower peaks and simplified mobile phase preparation [12].
Mobile phase optimization typically involves acidic buffers to maintain thiamine stability and ensure consistent retention times [13] [12]. Phosphate buffers at pH 3.0 to 4.5 are commonly employed, with acetonitrile or methanol as organic modifiers [13] [14]. Post-column derivatization systems utilizing potassium ferricyanide oxidation to form fluorescent thiochrome derivatives are frequently implemented to enhance detection sensitivity [14] [12].
Method Validation and Performance Characteristics
Validation studies consistently demonstrate excellent analytical performance for chromatographic thiamine methods. Recovery studies typically yield values between 95 and 107 percent across diverse sample matrices [13] [15]. Linearity is maintained over concentration ranges spanning two to three orders of magnitude, with correlation coefficients exceeding 0.999 [13] [16].
The robustness of chromatographic methods is evidenced by their successful application across multiple sample types, including whole blood, plasma, foods, and pharmaceutical preparations [7] [13] [14]. Method transfer between laboratories and instruments has been successfully demonstrated, indicating the reproducibility and reliability of these analytical approaches [7].
Spectroscopic and fluorometric techniques provide alternative approaches for thiamine quantification, offering advantages in terms of simplicity, cost-effectiveness, and suitability for routine analysis in resource-limited settings. These methods encompass direct spectroscopic measurements, fluorometric assays following chemical derivatization, and colorimetric detection systems [17] [18] [19].
Fluorometric Thiochrome Method
The traditional thiochrome method requires extraction of the fluorescent product into an organic phase to separate it from quenching interferents [21] [22]. However, modified approaches utilize solid-phase extraction or in-situ measurements to simplify the procedure [21]. A sequential injection renewable surface solid-phase spectrofluorometry method achieved a detection limit of 0.03 micrograms per milliliter with a sample throughput of 30 analyses per hour [21].
Direct Spectrophotometric Methods
Direct spectrophotometric determination of thiamine utilizes its ultraviolet absorption properties, though the relatively low extinction coefficient and non-specific wavelength (242 nanometers) limit sensitivity and selectivity [20]. Indirect spectrophotometric methods offer improved analytical performance by exploiting chemical reactions that produce measurable spectroscopic changes [17] [18].
A spectrophotometric method based on thiamine-induced precipitation of sulfur as barium sulfate achieved a linear range from 2 to 32 micrograms per milliliter with a detection limit of 0.41 micrograms per milliliter [17]. The method demonstrated excellent precision with a relative standard deviation of 0.51 percent and recovery of 100.03 percent [17].
Nanoparticle-Based Colorimetric Assays
Recent developments in nanoscience have enabled the creation of colorimetric assays utilizing gold nanoparticles for thiamine detection [23] [24]. These methods exploit electrostatic interactions between thiamine and citrate-stabilized gold nanoparticles, resulting in particle aggregation and observable color changes [23] [24].
A gold nanoparticle-based assay demonstrated rapid thiamine detection with a color change from red to purple within 15 minutes [23] [24]. The method achieved a detection limit of 10.9 nanomoles per liter across a linear range of 30 to 650 nanomoles per liter [23] [24]. The assay exhibited excellent selectivity, showing negligible response to common metal ions and biological molecules [23] [24].
Enzymatic Fluorometric Methods
Enzymatic approaches utilizing horseradish peroxidase or other oxidative enzymes provide alternative routes for thiamine fluorometric determination [25]. These methods convert non-fluorescent thiamine to fluorescent products through catalytic oxidation in alkaline medium [25]. The enzymatic approach offers advantages including operation under mild conditions and reduced requirement for harsh chemical reagents [25].
A horseradish peroxidase-based method achieved a linear range from 0.026 to 16.83 micrograms per milliliter with a detection limit of 0.015 micrograms per milliliter [25]. The correlation coefficient exceeded 0.9964, and the method demonstrated relative freedom from interference by coexisting substances [25].
Advanced Fluorometric Techniques
Novel fluorometric approaches have emerged utilizing specialized reagents and detection systems. A method employing 4-amino-6-hydroxy-2-mercaptopyrimidine-capped gold nanoparticles achieved exceptional sensitivity with a detection limit of 6.8 femtomoles per liter [26]. This approach demonstrated extreme selectivity for thiamine in the presence of 10,000-fold excess of other vitamin B complexes [26].
Hemoglobin-copper phosphate nanoflowers have been developed as nanozymes for thiamine fluorometric detection [19]. These hybrid nanoflowers catalyze hydrogen peroxide decomposition to generate hydroxyl radicals that efficiently react with thiamine to form fluorescent thiochrome [19]. The method achieved a linear range from 5×10⁻⁸ to 5×10⁻⁵ moles per liter with a detection limit of 4.8×10⁻⁸ moles per liter [19].
Kinetic Fluorescence Analysis
Kinetic fluorescence represents an innovative approach that monitors the rate of thiamine conversion to fluorescent thiochrome rather than endpoint measurements [27]. This technique establishes relationships between the rate of fluorescence intensity increase and thiamine concentration [27]. The method offers enhanced specificity by utilizing reaction kinetics as an additional analytical parameter [27].
The kinetic approach enables quantification of individual components in multi-component solutions without complicated separations [27]. Reaction rates determined from fluorescence intensity-versus-time plots demonstrate linear relationships with thiamine concentration across analytically useful ranges [27].
Sample preparation and analyte stability represent critical factors determining the reliability and accuracy of thiamine quantification methods. The inherent chemical instability of thiamine under various environmental conditions necessitates careful consideration of extraction procedures, storage conditions, and analytical timing [28] [29] [30].
Chemical Stability and Degradation Pathways
Thiamine exhibits pH-dependent stability, remaining stable below pH 5.5 but undergoing rapid degradation at pH values above 7.0 regardless of temperature [31] [32]. The degradation follows complex pathways involving oxidation, hydrolysis, and photochemical reactions [33] [34] [32]. Primary degradation products include thiochrome, formylaminopyrimidine, and various fragmentation products that can potentially interfere with analytical measurements [33] [35].
Temperature significantly influences thiamine stability, with degradation rates increasing exponentially according to Arrhenius kinetics [36] [32]. Studies demonstrate that thiamine remains relatively stable at 4°C but undergoes significant degradation at elevated temperatures [28] [37]. Activation energies for degradation range from 18 to 27 kilocalories per mole, depending on pH and matrix composition [32].
Matrix-Specific Extraction Procedures
Whole blood samples require protein precipitation to remove interfering macromolecules while preserving thiamine integrity [6] [5] [29]. Trichloroacetic acid precipitation represents the most widely employed approach, achieving effective protein removal while maintaining acidic conditions that favor thiamine stability [6] [5] [38]. Alternative approaches utilize perchloric acid or organic solvents, though these may introduce additional interferences or cause selective analyte losses [39].
Food matrices necessitate more complex extraction procedures involving acid hydrolysis followed by enzymatic treatment to liberate thiamine from its naturally occurring phosphorylated forms [13] [14] [40]. The process typically employs hydrochloric acid extraction at elevated temperatures, followed by pH adjustment and enzymatic dephosphorylation using takadiastase [13] [14]. This approach ensures complete recovery of total thiamine content while preventing artifactual formation or degradation of analytes [13].
Enzymatic Dephosphorylation Considerations
The presence of thiamine phosphate esters in biological samples requires enzymatic dephosphorylation to achieve accurate total thiamine determination [41] [42]. However, this process must be carefully controlled to prevent preferential degradation of specific thiamine forms [41] [42]. Studies demonstrate that bead beating extraction in hydrochloric acid preserves the native distribution of thiamine phosphate esters, while heat treatment causes conversion of thiamine diphosphate to thiamine monophosphate [41] [42].
Takadiastase treatment at 45°C for 18 hours provides effective dephosphorylation while minimizing degradation [14]. The enzymatic step is essential for mushroom and yeast analyses, where differences exceeding 15 percent are observed between samples with and without dephosphorylation [13].
Storage and Stability Requirements
Thiamine stability during storage depends critically on temperature, pH, light exposure, and matrix composition [28] [37] [29]. Whole blood samples demonstrate superior stability when stored at 4°C compared to room temperature [28] [29]. Dried blood spots offer improved stability compared to liquid blood, remaining stable for one week at 60°C or high humidity conditions [38].
Freeze-thaw cycles significantly impact thiamine stability, particularly for phosphorylated derivatives [30]. Studies reveal that thiamine diphosphate undergoes hydrolysis to thiamine monophosphate during repeated freeze-thaw cycling [30]. Therefore, preparation of fresh standard solutions is essential for accurate quantification [30].
Container Material and Adsorptive Losses
The selection of storage containers significantly influences thiamine recovery due to adsorptive losses to certain materials [43]. Glass surfaces, particularly non-silanized glass, cause substantial thiamine losses, with only 19.3 nanomoles per liter recovered from 100 nanomoles per liter standards stored in glass autosampler vials [43]. Polypropylene and polycarbonate containers demonstrate superior performance, eliminating adsorptive losses [43].
Filtration materials also contribute to analytical errors, with glass fiber filters causing dramatic thiamine losses [43]. Polymeric filters including nylon and cellulose acetate provide acceptable recovery, though some losses may still occur at low concentrations [43]. These findings emphasize the importance of material selection throughout the analytical workflow [43].
Derivatization Stability
For fluorometric methods requiring thiochrome formation, the stability of derivatized samples represents an important analytical consideration [41] [42]. Studies demonstrate that thiochrome derivatives remain stable for at least 82 hours after derivatization when stored at appropriate conditions [41] [42]. The final pH of derivatized samples does not significantly influence fluorescent response, providing analytical flexibility [41] [42].
However, the derivatization process itself must be carefully optimized to ensure quantitative conversion while preventing over-oxidation or side reactions [41]. Real-time monitoring of derivatization kinetics helps establish optimal reaction conditions for different sample types [41].
Quality Control and Method Validation